molecular formula C27H24N8O6 B15192877 Dimethyl 1,1'-(4-methyl-m-phenylenedicarbamoyl)-bis(2-benzimidazolecarbamate) CAS No. 51543-98-7

Dimethyl 1,1'-(4-methyl-m-phenylenedicarbamoyl)-bis(2-benzimidazolecarbamate)

Cat. No.: B15192877
CAS No.: 51543-98-7
M. Wt: 556.5 g/mol
InChI Key: HWDMQGIQFUEULN-UHFFFAOYSA-N
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Description

Dimethyl 1,1'-(4-methyl-m-phenylenedicarbamoyl)-bis(2-benzimidazolecarbamate) is a bis-benzimidazole derivative featuring a central 4-methyl-m-phenylenedicarbamoyl linker. This compound’s structure integrates two 2-benzimidazolecarbamate moieties, each substituted with methyl ester groups.

Its rigid yet tunable framework suggests utility in designing molecular scaffolds for drug delivery or catalytic systems, though specific biological or physicochemical data are absent in the referenced materials.

Properties

CAS No.

51543-98-7

Molecular Formula

C27H24N8O6

Molecular Weight

556.5 g/mol

IUPAC Name

methyl N-[1-[[3-[[2-(methoxycarbonylamino)benzimidazole-1-carbonyl]amino]-4-methylphenyl]carbamoyl]benzimidazol-2-yl]carbamate

InChI

InChI=1S/C27H24N8O6/c1-15-12-13-16(28-24(36)34-20-10-6-4-8-17(20)29-22(34)32-26(38)40-2)14-19(15)31-25(37)35-21-11-7-5-9-18(21)30-23(35)33-27(39)41-3/h4-14H,1-3H3,(H,28,36)(H,31,37)(H,29,32,38)(H,30,33,39)

InChI Key

HWDMQGIQFUEULN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2C3=CC=CC=C3N=C2NC(=O)OC)NC(=O)N4C5=CC=CC=C5N=C4NC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 1,1’-(4-methyl-m-phenylenedicarbamoyl)-bis(2-benzimidazolecarbamate) typically involves the reaction of 4-methyl-m-phenylenediamine with dimethyl 2-benzimidazolecarbamate under specific conditions. The reaction may require a catalyst and is usually carried out in an organic solvent at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1,1’-(4-methyl-m-phenylenedicarbamoyl)-bis(2-benzimidazolecarbamate) can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

Dimethyl 1,1’-(4-methyl-m-phenylenedicarbamoyl)-bis(2-benzimidazolecarbamate) has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Dimethyl 1,1’-(4-methyl-m-phenylenedicarbamoyl)-bis(2-benzimidazolecarbamate) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares dimethyl 1,1'-(4-methyl-m-phenylenedicarbamoyl)-bis(2-benzimidazolecarbamate) with three analogous compounds, emphasizing structural distinctions, synthetic pathways, and inferred properties.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Linker Type Key Substituents Potential Applications Reference
Dimethyl 1,1'-(4-methyl-m-phenylenedicarbamoyl)-bis(2-benzimidazolecarbamate) Bis-benzimidazole 4-methyl-m-phenylenedicarbamoyl Methyl esters, carbamate groups Coordination polymers, drug design [Hypothesis]
Bis(thiazol-5-ylmethyl) (2S,2′S,3S,3′S,5S,5′S)-5,5′-carbonylbis(azanediyl)bis(...) dicarbamate Bis-thiazole Carbonylbis(azanediyl) Thiazol-5-ylmethyl, hydroxy, phenyl Antimicrobial agents
Thiazol-5-ylmethyl (2S,3R,5R)-3-hydroxy-5-[(S)-2-{3-[[2-(...)thiazol-4-yl]methyl]ureido}-... Thiazole-carbamate Ureido Hydroperoxypropan-2-yl, methylureido Oxidative stress modulation
1,1′-[1,4-Phenylenebis(methylene)]bis(2-methyl-1H-imidazol-3-ium) 2,4-dicarboxylbenzene-1,5-dicarboxylate Bis-imidazolium Phenylenebis(methylene) Carboxylate counterions, methyl groups Ionic coordination polymers

Key Findings:

Heterocyclic Core Differences :

  • The target compound utilizes benzimidazole rings, which confer enhanced aromatic stability and hydrogen-bonding capacity compared to thiazole (in ) or imidazolium (in ) cores. Benzimidazoles are often associated with higher thermal stability and bioactivity in medicinal chemistry .
  • Thiazole-based analogs () exhibit sulfur-containing heterocycles, which may enhance electronegativity and redox activity, making them suitable for antimicrobial or antioxidant applications .

Linker Flexibility and Functionality :

  • The 4-methyl-m-phenylenedicarbamoyl linker in the target compound provides rigidity and directional control for molecular assembly, unlike the more flexible ureido or carbonylbis(azanediyl) linkers in .
  • The phenylenebis(methylene) linker in supports ionic interactions via imidazolium cations, enabling applications in porous materials or ion-exchange systems .

Synthetic Complexity :

  • The synthesis of the target compound likely involves multi-step carbamate coupling, akin to methods described for benzimidazole derivatives in (e.g., DMAP-catalyzed reactions in dichloromethane) .
  • Thiazole derivatives in require specialized reagents like hydroperoxypropan-2-yl groups, suggesting higher oxidative instability .

Biological and Material Implications: Benzimidazole derivatives are historically linked to antiparasitic and anticancer activities, though the target compound’s methyl ester groups may limit bioavailability compared to hydroxyl or carboxylate substituents in . Ionic imidazolium-based frameworks () excel in forming crystalline coordination polymers, whereas the target compound’s neutral carbamate groups may favor supramolecular interactions in non-polar environments .

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